2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide
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Overview
Description
2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide is an organic compound characterized by the presence of a cyano group and a trifluoroethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with cyanoacetic acid or its derivatives. One common method includes:
Starting Materials: 2,2,2-Trifluoroethylamine and cyanoacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Procedure: The cyanoacetic acid is first converted to its acid chloride, which then reacts with 2,2,2-trifluoroethylamine to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted amides.
Hydrolysis: Acetic acid derivatives and amines.
Reduction: Primary amines.
Scientific Research Applications
2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It can interact with biological receptors, altering their conformation and activity, which is crucial in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: Lacks the trifluoroethyl group, making it less hydrophobic and potentially less bioactive.
N-(2,2,2-Trifluoroethyl)-acetamide: Lacks the cyano group, which reduces its reactivity in nucleophilic substitution reactions.
Uniqueness
2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide is unique due to the presence of both the cyano and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical syntheses and applications.
Properties
IUPAC Name |
2-cyano-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-10-4(11)1-2-9/h1,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHQVIBWTQQOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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